Vinaginsenoside R4

Beschreibung

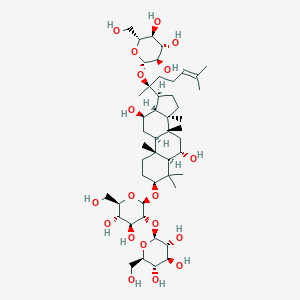

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJAEODBOCLNBU-GYMUUCMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vinaginsenoside R4: A Technical Guide to its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaginsenoside R4 is a minor protopanaxatriol-type saponin found in Panax ginseng. Emerging research has highlighted its potential therapeutic properties, including neuroprotective and melanogenesis-inhibitory effects, making it a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the primary source of Vinaginsenoside R4, detailed protocols for its isolation and purification, quantitative distribution within the Panax ginseng plant, and its modulation of the PI3K/Akt/GSK-3β signaling pathway.

Source of Vinaginsenoside R4

Vinaginsenoside R4 has been successfully isolated from Panax ginseng C. A. Meyer, a perennial plant in the Araliaceae family renowned for its use in traditional medicine. Notably, the leaves of hydroponically grown ginseng have been identified as a particularly rich source of this compound[1][2]. While present in other parts of the plant, the concentration of Vinaginsenoside R4 is significantly higher in the leaves compared to the roots and stems.

Isolation and Purification of Vinaginsenoside R4

The isolation and purification of Vinaginsenoside R4 from Panax ginseng leaves involve a multi-step process combining solvent extraction and chromatographic techniques.

Experimental Protocol: Extraction and Fractionation

A detailed method for the initial extraction and fractionation of Vinaginsenoside R4 from Panax ginseng leaves is outlined below.

2.1.1. Materials and Equipment

-

Dried and powdered leaves of hydroponic Panax ginseng

-

80% Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Deionized water (H₂O)

-

Large glass extraction vessels

-

Filter paper

-

Rotary evaporator

-

Separatory funnels

2.1.2. Procedure

-

Extraction: The dried and powdered aerial parts of hydroponic Panax ginseng (6.27 kg) are extracted with 80% MeOH (30 L) three times at room temperature for 24 hours each.

-

Filtration and Concentration: The methanolic extracts are combined, filtered through filter paper, and concentrated under reduced pressure at 45°C using a rotary evaporator to yield a crude extract (1.4 kg).

-

Solvent Partitioning: The crude extract is suspended in 3 L of H₂O and successively partitioned three times with 3 L of EtOAc and three times with 2.6 L of n-BuOH.

-

Fraction Concentration: Each solvent layer (EtOAc, n-BuOH, and H₂O) is concentrated under reduced pressure to yield the respective fractions.

Experimental Protocol: Chromatographic Purification

Following extraction and fractionation, the n-BuOH fraction, which is enriched with ginsenosides, is subjected to further purification using column chromatography.

2.2.1. Materials and Equipment

-

Silica gel (60-120 mesh) for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Glass chromatography columns

-

Fraction collector

2.2.2. Procedure

-

Silica Gel Column Chromatography:

-

The n-BuOH fraction is loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water, starting with a higher ratio of chloroform and gradually increasing the polarity by increasing the proportion of methanol and water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Vinaginsenoside R4.

-

-

Preparative HPLC:

-

Fractions enriched with Vinaginsenoside R4 from the silica gel column are pooled, concentrated, and further purified by preparative HPLC on a C18 column.

-

A common mobile phase for separating ginsenosides is a gradient of acetonitrile and water. The elution can start with a lower concentration of acetonitrile, which is gradually increased to elute compounds of increasing hydrophobicity.

-

The following diagram illustrates the general workflow for the isolation and purification of Vinaginsenoside R4.

Quantitative Distribution of Vinaginsenoside R4 in Panax ginseng**

The concentration of Vinaginsenoside R4 varies significantly across different parts of the Panax ginseng plant. A comprehensive analysis using Ultra-Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UPLC-QTOF/MS) has provided quantitative data on its distribution[3][4][5][6]. The table below summarizes the average content of Vinaginsenoside R4 in the root, stem, and leaf of Panax ginseng.

| Plant Part | Average Content of Vinaginsenoside R4 (µg/g) |

| Leaf | 15.30 |

| Stem | 2.50 |

| Root | 0.80 |

Data extracted from a study by Lee et al. (2017) which identified Vinaginsenoside R4 as gRf or vR4.

Biological Activity: Modulation of the PI3K/Akt/GSK-3β Signaling Pathway

Vinaginsenoside R4 has been shown to exert neuroprotective effects by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase 3 beta (GSK-3β) signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and apoptosis.

In the context of neurotoxicity, Vinaginsenoside R4 has been observed to activate the PI3K/Akt pathway. Activated Akt, in turn, phosphorylates and inactivates GSK-3β. The inhibition of GSK-3β prevents the downstream activation of pro-apoptotic factors, thereby promoting neuronal survival.

The following diagram illustrates the proposed mechanism of action of Vinaginsenoside R4 on the PI3K/Akt/GSK-3β signaling pathway.

Conclusion

Vinaginsenoside R4 represents a promising bioactive compound from Panax ginseng with well-defined neuroprotective properties. The leaves of the plant serve as a viable and abundant source for its extraction. The detailed protocols for isolation and purification provided in this guide offer a foundation for obtaining high-purity Vinaginsenoside R4 for further research and development. Understanding its mechanism of action through the PI3K/Akt/GSK-3β pathway opens avenues for its potential application in the treatment of neurodegenerative diseases. Further investigation into its pharmacokinetics, safety profile, and efficacy in preclinical models is warranted to fully elucidate its therapeutic potential.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Comprehensive Profiling and Quantification of Ginsenosides in the Root, Stem, Leaf, and Berry of Panax ginseng by UPLC-QTOF/MS | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Unveiling Vinaginsenoside R4: A Technical Guide for Researchers

Introduction

Vinaginsenoside R4, a protopanaxatriol-type saponin isolated from the leaves of Panax ginseng, is emerging as a compound of significant interest in the fields of pharmacology and drug development.[1][2][3] Its unique chemical structure and demonstrated biological activities, including neuroprotective and skin depigmentation effects, mark it as a promising candidate for further investigation.[2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties of Vinaginsenoside R4, detailed experimental protocols for studying its bioactivities, and a visualization of its known signaling pathway.

Physicochemical Properties

Vinaginsenoside R4 is a triterpenoid saponin characterized as a white solid powder.[1] Its molecular structure, featuring multiple hydroxyl groups, renders it a polar molecule with solubility in polar solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, and water.[1][5] The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₈H₈₂O₁₉ | [1][6] |

| Molecular Weight | 963.15 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [1][2] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Water | [1][5] |

| CAS Number | 156009-80-2 | [1][2][7] |

| Boiling Point | 1041.4 ± 65.0 °C (at 760 Torr) | [1] |

| Density | 1.40 ± 0.1 g/cm³ | [1] |

Biological Activities and Experimental Protocols

Vinaginsenoside R4 has demonstrated notable efficacy in two primary areas: neuroprotection and melanogenesis inhibition. The following sections detail the experimental protocols derived from key scientific literature.

Neuroprotective Effects against 6-OHDA-Induced Toxicity

Vinaginsenoside R4 has been shown to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced damage, a common in vitro model for Parkinson's disease.[4][8] The protective mechanism involves the activation of the PI3K/Akt/GSK-3β signaling pathway.[4][8]

Experimental Protocol:

-

Cell Line: Pheochromocytoma (PC12) cells.

-

Model Induction: An in vitro model of Parkinson's disease is established by treating PC12 cells with 250 μM 6-hydroxydopamine (6-OHDA).

-

Treatment:

-

PC12 cells are pretreated with varying concentrations of Vinaginsenoside R4 (e.g., 25, 50, or 100 µM) for 24 hours.

-

Following pretreatment, the cells are exposed to 250 µM 6-OHDA to induce neurotoxicity.

-

-

Endpoint Analysis:

-

Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell survival.

-

Apoptosis: Measured by flow cytometry using Annexin V/Propidium Iodide double staining.

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured. Activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase are quantified.

-

Western Blot Analysis: Protein expression levels of key components of the PI3K/Akt/GSK-3β pathway (e.g., p85, PDK1, Akt, GSK-3β) and apoptosis-related proteins (e.g., Bax, Caspase-3, Caspase-8, Caspase-9) are determined to elucidate the mechanism of action.

-

Melanogenesis Inhibition

Vinaginsenoside R4 has been identified as an inhibitor of melanin biosynthesis, suggesting its potential application as a skin-whitening agent.[2][4]

Experimental Protocol:

-

In Vitro Model:

-

Cell Line: Melan-a cells, a non-tumorigenic murine melanocyte cell line.

-

Treatment: Cells are cultured with Vinaginsenoside R4 at concentrations ranging from 0 to 80 µM for three days.

-

Endpoint Analysis:

-

Cell Viability: A cell viability assay (e.g., CCK-8) is performed to ensure the tested concentrations are non-cytotoxic.

-

Melanin Content Measurement: The melanin content of the treated cells is quantified to determine the inhibitory effect.

-

-

-

In Vivo Model:

-

Model Organism: Zebrafish (Danio rerio) embryos.

-

Treatment: Zebrafish embryos are exposed to Vinaginsenoside R4.

-

Endpoint Analysis: The body pigmentation of the zebrafish is observed and quantified to assess the depigmentation activity in a whole-organism model.

-

Signaling Pathway

The neuroprotective effect of Vinaginsenoside R4 is mediated through the PI3K/Akt/GSK-3β signaling cascade.[4][8] Exposure to neurotoxins like 6-OHDA typically induces oxidative stress and apoptosis. Vinaginsenoside R4 pretreatment counteracts this by activating this pro-survival pathway. It promotes the phosphorylation and activation of key proteins like Akt, which in turn inhibits the pro-apoptotic activity of GSK-3β, ultimately leading to enhanced cell survival and reduced apoptosis.[4][8]

Conclusion

Vinaginsenoside R4 is a promising natural compound with well-defined physicochemical properties and significant, quantifiable biological activities. Its neuroprotective effects, mediated by the PI3K/Akt/GSK-3β pathway, and its melanogenesis inhibitory properties, provide a strong foundation for its potential development as a therapeutic or cosmetic agent. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further explore the pharmacological potential of this intriguing ginsenoside.

References

- 1. Collection - Vina-Ginsenoside R4 from Panax ginseng Leaves Alleviates 6âOHDA-Induced Neurotoxicity in PC12 Cells Via the PI3K/Akt/GSK-3β Signaling Pathway - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 2. The potential of minor ginsenosides isolated from the leaves of Panax ginseng as inhibitors of melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vina-Ginsenoside R4 from Panax ginseng Leaves Alleviates 6-OHDA-Induced Neurotoxicity in PC12 Cells Via the PI3K/Akt/GSK-3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The potential of minor ginsenosides isolated from the leaves of Panax ginseng as inhibitors of melanogenesis. | Sigma-Aldrich [sigmaaldrich.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Vinaginsenoside R4 chemical structure and characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinaginsenoside R4, a protopanaxatriol-type saponin isolated from the leaves of Panax ginseng, has garnered significant interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, characterization, and known biological activities. It includes a summary of its spectroscopic data, detailed experimental protocols for its isolation and analysis, and an exploration of its neuroprotective effects mediated by the PI3K/Akt/GSK-3β signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Vinaginsenoside R4 is a dammarane-type triterpenoid saponin. Its chemical structure consists of a protopanaxatriol aglycone glycosidically linked to three sugar moieties.

Chemical Formula: C48H82O19

Molecular Weight: 963.15 g/mol

IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]

Appearance: White solid powder

Solubility: Soluble in DMSO, pyridine, methanol, and ethanol.

Spectroscopic Characterization

The structural elucidation of Vinaginsenoside R4 has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

The following tables summarize the reported 1H and 13C NMR chemical shifts for Vinaginsenoside R4.

Table 1: 1H NMR Spectral Data of Vinaginsenoside R4 (in Pyridine-d5)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|

| Data not available in the provided search results | | | |

Table 2: 13C NMR Spectral Data of Vinaginsenoside R4 (in Pyridine-d5)

| Atom No. | Chemical Shift (δ, ppm) |

|---|

| Data not available in the provided search results | |

Mass Spectrometry

High-resolution mass spectrometry provides crucial information for determining the molecular formula and fragmentation pattern of Vinaginsenoside R4.

Table 3: Mass Spectrometry Data for Vinaginsenoside R4

| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |

|---|

| ESI | Q-TOF | Data not available in the provided search results | [M+H]+, [M+Na]+, etc. |

Experimental Protocols

Isolation and Purification of Vinaginsenoside R4

The following protocol is a general procedure for the isolation of ginsenosides from Panax ginseng leaves and can be adapted for the specific isolation of Vinaginsenoside R4.

Experimental Workflow for Vinaginsenoside R4 Isolation

-

Extraction: Dried and powdered leaves of Panax ginseng are extracted with 80% methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The n-butanol layer, containing the saponins, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of chloroform-methanol-water to separate the components based on polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing Vinaginsenoside R4 are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

HPLC Analysis

Analytical HPLC is used for the identification and quantification of Vinaginsenoside R4. A typical method is described below.

Table 4: HPLC Parameters for Vinaginsenoside R4 Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and Water (B) gradient |

| Gradient | Specific gradient conditions to be optimized |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 203 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Biological Activity: Neuroprotection

Vinaginsenoside R4 has demonstrated significant neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells. This activity is mediated through the modulation of the PI3K/Akt/GSK-3β signaling pathway.[2][3][4]

PI3K/Akt/GSK-3β Signaling Pathway

Vinaginsenoside R4 promotes cell survival and reduces apoptosis by activating the PI3K/Akt pathway, which in turn inhibits the pro-apoptotic glycogen synthase kinase 3β (GSK-3β).

Signaling Pathway of Vinaginsenoside R4 in Neuroprotection

Experimental Protocol for Neuroprotective Assay

The neuroprotective effect of Vinaginsenoside R4 can be assessed using the following protocol.

Experimental Workflow for Neuroprotective Assay

-

Cell Culture: PC12 cells are cultured in an appropriate medium.

-

Pre-treatment: Cells are pre-treated with varying concentrations of Vinaginsenoside R4 for a specified duration.

-

Induction of Neurotoxicity: Neurotoxicity is induced by adding 6-hydroxydopamine (6-OHDA) to the cell culture.

-

Incubation: The cells are incubated for 24 hours.

-

Assessment of Cell Viability: Cell viability is determined using the MTT assay.

-

Apoptosis Analysis: Apoptosis is quantified using flow cytometry with Annexin V/PI staining.

-

Western Blot Analysis: The expression levels of key proteins in the PI3K/Akt/GSK-3β pathway (p-PI3K, p-Akt, p-GSK-3β) are analyzed by Western blotting to elucidate the mechanism of action.

Conclusion

Vinaginsenoside R4 is a promising natural compound with significant neuroprotective properties. This guide provides a foundational understanding of its chemical characteristics and biological activities. Further research is warranted to fully explore its therapeutic potential and to develop it as a novel agent for the treatment of neurodegenerative diseases. The detailed protocols and data presented herein are intended to facilitate these future investigations.

References

- 1. Dammarane-Type Saponins from the Leaves of Vietnamese Ginseng (Panax vietnamensis Ha & Grushv.) and Their Acetylcholinesterase Inhibition In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Six new dammarane-type triterpene saponins from the leaves of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. vliz.be [vliz.be]

Unraveling the Neuroprotective Mechanism of Vinaginsenoside R4: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaginsenoside R4 (VGN R4), a protopanaxatriol saponin isolated from the leaves of Panax ginseng, has emerged as a promising candidate for neuroprotective therapies. Preliminary studies have begun to elucidate its mechanism of action, revealing its potential to mitigate neurotoxicity through a multi-faceted approach involving the modulation of key signaling pathways and the attenuation of oxidative stress. This technical guide synthesizes the current understanding of VGN R4's neuroprotective effects, with a focus on its action in a well-established in vitro model of Parkinson's disease.

Core Mechanism of Action: The PI3K/Akt/GSK-3β Signaling Pathway

The neuroprotective effects of Vinaginsenoside R4 against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells are primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

Signaling Pathway Diagram

Caption: Vinaginsenoside R4 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on Vinaginsenoside R4.

Table 1: Effect of Vinaginsenoside R4 on PC12 Cell Viability

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| 6-OHDA | 150 | ~50 |

| VGN R4 + 6-OHDA | 50 | Increased |

| VGN R4 + 6-OHDA | 100 | Significantly Increased |

| VGN R4 + 6-OHDA | 200 | Maximally Increased |

Note: Specific percentage increases in cell viability with VGN R4 treatment are not yet publicly available and are represented qualitatively based on study abstracts.

Table 2: Effect of Vinaginsenoside R4 on Intracellular Reactive Oxygen Species (ROS)

| Treatment Group | Concentration (µM) | Intracellular ROS Levels |

| Control | - | Baseline |

| 6-OHDA | 150 | Significantly Increased |

| VGN R4 + 6-OHDA | 50 | Decreased |

| VGN R4 + 6-OHDA | 100 | Significantly Decreased |

| VGN R4 + 6-OHDA | 200 | Maximally Decreased |

Note: The precise percentage reduction in ROS levels is not detailed in the available literature.

Table 3: Modulation of Key Signaling Proteins by Vinaginsenoside R4

| Protein | Effect of 6-OHDA | Effect of VGN R4 + 6-OHDA |

| p-Akt | Decreased | Increased |

| p-GSK-3β | Decreased | Increased |

| Nuclear NF-κB p65 | Increased | Decreased |

Note: Quantitative fold-changes in protein expression are pending full-text data access.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

-

Cell Line: Rat pheochromocytoma (PC12) cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: PC12 cells are pre-treated with varying concentrations of Vinaginsenoside R4 for a specified duration (e.g., 2 hours) before being exposed to 6-hydroxydopamine (6-OHDA) to induce neurotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed PC12 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Pre-treat cells with different concentrations of VGN R4 for 2 hours.

-

Introduce 6-OHDA (e.g., 150 µM) to the wells (except for the control group) and incubate for another 24 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Experimental Workflow: Cell Viability Assay

Caption: MTT assay experimental workflow.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

-

Protocol:

-

Seed PC12 cells in a 6-well plate and treat with VGN R4 and 6-OHDA as described for the cell viability assay.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells three times with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

-

Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protocol:

-

After treatment, lyse the PC12 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt, Akt, p-GSK-3β, GSK-3β, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Densitometry is used to quantify the protein bands, and the expression of target proteins is normalized to the loading control.

Conclusion and Future Directions

The preliminary studies on Vinaginsenoside R4 strongly suggest its potential as a neuroprotective agent. Its mechanism of action, centered on the activation of the pro-survival PI3K/Akt/GSK-3β pathway and the reduction of oxidative stress, provides a solid foundation for further investigation. Future research should focus on obtaining more detailed quantitative data, exploring its efficacy in in vivo models of neurodegenerative diseases, and elucidating the full spectrum of its molecular targets. Such studies will be crucial in translating the promising preclinical findings of Vinaginsenoside R4 into potential therapeutic applications for diseases like Parkinson's disease.

References

Vinaginsenoside R4: A Technical Guide to its Discovery, Biology, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinaginsenoside R4, a minor protopanaxatriol-type saponin, has emerged as a compound of significant interest in recent pharmacological research. Initially isolated from the leaves of hydroponically cultivated Panax ginseng, its unique structural features and promising biological activities, particularly in skin depigmentation and neuroprotection, have garnered scientific attention. This technical guide provides an in-depth overview of the discovery, history, and biological functions of Vinaginsenoside R4. It includes detailed experimental protocols for its isolation and biological evaluation, a comprehensive summary of quantitative data, and visual representations of its molecular pathways and experimental workflows to facilitate further research and development.

Discovery and History

Vinaginsenoside R4 was first reported in a 2015 study by Lee et al., published in the International Journal of Molecular Sciences.[] This research focused on the isolation and characterization of minor ginsenosides from the leaves of hydroponic Panax ginseng. The structure of Vinaginsenoside R4 was elucidated using a combination of spectroscopic methods, including fast atom bombardment mass spectrometry (FAB-MS), infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (1D- and 2D-NMR) spectroscopy.[]

Subsequent research has primarily focused on two key biological activities of Vinaginsenoside R4: its inhibitory effect on melanogenesis[2][3] and its neuroprotective properties.[4][5] A notable study by Luo et al. in 2020 investigated its potential to alleviate 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, uncovering its mechanism of action through the PI3K/Akt/GSK-3β signaling pathway.[4][5]

Table 1: Key Milestones in Vinaginsenoside R4 Research

| Year | Milestone | Key Researchers/Institution | Publication |

| 2015 | First isolation and structural elucidation from hydroponic Panax ginseng leaves. | Lee DY, Cha BJ, Lee YS, et al. | International Journal of Molecular Sciences[] |

| 2020 | Investigation of neuroprotective effects and mechanism of action via the PI3K/Akt/GSK-3β pathway. | Luo Y, Jiang Y, He Y, et al. | Journal of Agricultural and Food Chemistry[4] |

Physicochemical Properties

Vinaginsenoside R4 is a triterpenoid saponin with the molecular formula C48H82O19 and a molecular weight of 963.15 g/mol .[] Its structure is unique among protopanaxatriol ginsenosides, with sugar moieties attached at both the C-3 and C-20 positions of the aglycone.[4][5]

Table 2: Physicochemical Properties of Vinaginsenoside R4

| Property | Value | Source |

| Molecular Formula | C48H82O19 | [] |

| Molecular Weight | 963.15 g/mol | [] |

| CAS Number | 156009-80-2 | [] |

| Appearance | White powder | [2] |

Biological Activities and Mechanism of Action

Inhibition of Melanogenesis

Vinaginsenoside R4 has demonstrated a significant inhibitory effect on melanin biosynthesis.[2][3] Studies have shown that it can reduce melanin content in melan-a cells without exhibiting cytotoxicity.[3] This effect is attributed to its ability to downregulate the expression of key enzymes involved in melanogenesis.

Table 3: Quantitative Data on the Melanogenesis Inhibitory Activity of Vinaginsenoside R4

| Compound | Concentration (µM) | Melanin Content Inhibition (%) | Cell Viability (%) | Source |

| Vinaginsenoside R4 | 80 | 27.8 | >95 | [2] |

| Arbutin (Positive Control) | 200 | 20.1 | >95 | [2] |

Neuroprotective Effects

A significant body of research points to the neuroprotective potential of Vinaginsenoside R4. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[4][5]

The primary mechanism underlying the neuroprotective effects of Vinaginsenoside R4 involves the activation of the PI3K/Akt/GSK-3β signaling pathway.[4][5][6] Pre-treatment with Vinaginsenoside R4 has been shown to increase the phosphorylation of Akt and GSK-3β, leading to the inhibition of apoptosis and a reduction in reactive oxygen species (ROS) production in neuronal cells exposed to neurotoxins like 6-OHDA.[4][5]

Caption: PI3K/Akt/GSK-3β signaling pathway activated by Vinaginsenoside R4.

Table 4: Quantitative Data on the Neuroprotective Effects of Vinaginsenoside R4 in 6-OHDA-Treated PC12 Cells

| Treatment | Cell Viability (%) | Intracellular ROS (% of control) | p-Akt/Akt ratio | p-GSK-3β/GSK-3β ratio | Source |

| Control | 100 | 100 | 1.0 | 1.0 | [4] |

| 6-OHDA (100 µM) | 52.3 | 215.4 | 0.4 | 0.5 | [4] |

| 6-OHDA + Vinaginsenoside R4 (20 µM) | 78.6 | 135.2 | 0.8 | 0.9 | [4] |

Experimental Protocols

Isolation of Vinaginsenoside R4 from Panax ginseng Leaves

The following protocol is based on the methodology described by Lee et al. (2015).

References

- 2. The Potential of Minor Ginsenosides Isolated from the Leaves of Panax ginseng as Inhibitors of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinaginsenoside R4 | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. Vina-Ginsenoside R4 from Panax ginseng Leaves Alleviates 6-OHDA-Induced Neurotoxicity in PC12 Cells Via the PI3K/Akt/GSK-3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Vina-Ginsenoside R4 from Panax ginseng Leaves Alleviates 6âOHDA-Induced Neurotoxicity in PC12 Cells Via the PI3K/Akt/GSK-3β Signaling Pathway - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 6. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Vinaginsenoside R4: A Technical Guide on Natural Abundance, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaginsenoside R4 is a dammarane-type triterpenoid saponin, a class of compounds commonly known as ginsenosides, which are the primary active constituents of Panax species (ginseng). As a minor ginsenoside, Vinaginsenoside R4 is not as abundant as major ginsenosides like Rb1 or Rg1, making its isolation and quantification challenging. However, emerging research has highlighted its potential therapeutic properties, particularly its neuroprotective effects, sparking interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, extraction, and biological activity of Vinaginsenoside R4.

Natural Abundance and Distribution

Vinaginsenoside R4 has been identified in several Panax species, primarily in the leaves and roots. While precise quantitative data on its natural abundance is limited due to its low concentration, qualitative analyses have confirmed its presence in the following sources:

| Plant Species | Plant Part | Compound Form | Reference |

| Panax ginseng C.A. Mey. | Leaves (hydroponic) | Vinaginsenoside R4 | [1] |

| Panax ginseng C.A. Mey. | Fresh Roots | Malonyl-notoginsenoside-R4 | [2] |

| Panax notoginseng (Burk.) F.H. Chen | Not specified | Malonyl-vinaginsenoside R4 | [3] |

| Panax vietnamensis Ha et Grushv. | Not specified | Vinaginsenoside R4 | [4][5] |

Note: The quantification of Vinaginsenoside R4 is noted to be difficult due to the low sensitivity of detectors like ELSD for this minor compound[4]. Comprehensive ginsenoside profiling studies have identified Vinaginsenoside R4, but often do not provide quantitative data for it[6].

Experimental Protocols

Extraction and Isolation of Vinaginsenoside R4 from Panax ginseng Leaves

The following protocol is adapted from a study that successfully isolated Vinaginsenoside R4 from the leaves of hydroponic Panax ginseng[7].

1. Extraction:

-

Plant Material: Dried and powdered aerial parts of hydroponic Panax ginseng (6.27 kg).

-

Solvent: 80% Methanol (30 L x 3).

-

Procedure: The powdered plant material is extracted with 80% methanol at room temperature for 24 hours. This process is repeated three times. The extracts are then filtered and concentrated under reduced pressure at 45°C to yield a crude extract (1.4 kg).

2. Solvent Partitioning:

-

The crude extract is suspended in water (3 L).

-

Successive extractions are performed with ethyl acetate (EtOAc; 3 L x 3) and n-butanol (n-BuOH; 2.6 L x 3).

-

Each solvent layer is concentrated under reduced pressure to obtain the respective fractions: EtOAc (75 g), n-BuOH (470 g), and water (855 g).

3. Chromatographic Separation:

-

The n-BuOH fraction, which contains the ginsenosides, is subjected to further separation using column chromatography.

-

Stationary Phase: Silica gel and/or reversed-phase (RP-18) resins.

-

Mobile Phase: A gradient of chloroform-methanol-water or similar solvent systems is typically used for silica gel chromatography. For reversed-phase chromatography, a gradient of methanol-water or acetonitrile-water is common.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to Vinaginsenoside R4 are pooled.

-

Final purification is often achieved through preparative High-Performance Liquid Chromatography (HPLC).

Quantification of Ginsenosides by HPLC-MS/MS

1. Sample Preparation:

-

Plant material is extracted with a suitable solvent (e.g., methanol).

-

The extract is filtered and may be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the ginsenoside fraction.

2. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with water (often containing a modifier like formic acid) and an organic solvent like acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for Vinaginsenoside R4 are monitored.

Biological Activity and Signaling Pathway

Vinaginsenoside R4 has demonstrated significant neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a model for Parkinson's disease research[10]. This protective mechanism is mediated through the PI3K/Akt/GSK-3β signaling pathway.

PI3K/Akt/GSK-3β Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase 3 beta (GSK-3β) pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis.

Pathway Description:

-

Activation: Vinaginsenoside R4 is proposed to activate PI3K.

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Akt Activation: PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt.

-

GSK-3β Inhibition: Activated Akt (p-Akt) phosphorylates and inactivates GSK-3β.

-

Cellular Outcome: The inhibition of GSK-3β, a pro-apoptotic protein, leads to a reduction in apoptosis and an increase in cell survival.

Studies have shown that pretreatment with Vinaginsenoside R4 attenuates 6-OHDA-induced cell damage and apoptosis, which is associated with the modulation of this signaling pathway[10].

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the investigation of Vinaginsenoside R4 from its natural source to the evaluation of its biological activity.

References

- 1. The Potential of Minor Ginsenosides Isolated from the Leaves of Panax ginseng as Inhibitors of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method [mdpi.com]

- 5. Untargeted Metabolomics Approach for the Differentiation between Panax vietnamensis var. vietnamensis and Panax vietnamensis var. fuscidiscus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Profiling and Quantification of Ginsenosides in the Root, Stem, Leaf, and Berry of Panax ginseng by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vina-Ginsenoside R4 from Panax ginseng Leaves Alleviates 6-OHDA-Induced Neurotoxicity in PC12 Cells Via the PI3K/Akt/GSK-3β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Vinaginsenoside R4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaginsenoside R4, a protopanaxatriol saponin isolated from the leaves of Panax ginseng, has garnered significant interest within the scientific community.[1] This technical guide provides a comprehensive overview of the spectroscopic data of Vinaginsenoside R4, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to support its identification and characterization. Furthermore, it delves into the experimental protocols for acquiring such data and illustrates its known mechanism of action through the PI3K/Akt/GSK-3β signaling pathway.

Chemical Structure

Chemical Formula: C₄₈H₈₂O₁₉ Molecular Weight: 963.16 g/mol CAS Number: 156009-80-2

Spectroscopic Data

The structural elucidation of Vinaginsenoside R4 has been achieved through a combination of one-dimensional and two-dimensional NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for Vinaginsenoside R4, designated as compound 18 in the cited literature, were recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Vinaginsenoside R4 (in Pyridine-d₅)

| Position | δH (ppm) |

|---|---|

| 1 | 0.95 (m) |

| 2 | 1.85 (m) |

| 3 | 3.25 (dd, J=11.5, 4.5 Hz) |

| 5 | 0.85 (m) |

| 6 | 4.25 (br d, J=5.5 Hz) |

| 7 | 1.95 (m), 1.55 (m) |

| 8 | 1.65 (m) |

| 9 | 1.80 (m) |

| 10 | - |

| 11 | 1.50 (m) |

| 12 | 4.15 (dd, J=11.5, 5.0 Hz) |

| 13 | 2.25 (m) |

| 15 | 1.45 (m), 1.35 (m) |

| 16 | 2.15 (m), 1.75 (m) |

| 17 | 2.30 (m) |

| 18 | 1.25 (s) |

| 19 | 1.05 (s) |

| 21 | 1.60 (s) |

| 22 | 5.60 (t, J=7.0 Hz) |

| 23 | 2.05 (m) |

| 24 | 5.15 (t, J=7.0 Hz) |

| 26 | 1.65 (s) |

| 27 | 1.70 (s) |

| 28 | 0.90 (s) |

| 29 | 0.98 (s) |

| 30 | 0.88 (s) |

| Glc (C-6) | |

| 1' | 4.90 (d, J=7.5 Hz) |

| 2' | 4.05 (m) |

| 3' | 4.20 (m) |

| 4' | 4.22 (m) |

| 5' | 3.85 (m) |

| 6' | 4.40 (m), 4.28 (m) |

| Glc (C-20) | |

| 1'' | 4.85 (d, J=7.5 Hz) |

| 2'' | 4.00 (m) |

| 3'' | 4.18 (m) |

| 4'' | 4.15 (m) |

| 5'' | 3.80 (m) |

| 6'' | 4.35 (m), 4.25 (m) |

Table 2: ¹³C NMR Spectroscopic Data for Vinaginsenoside R4 (in Pyridine-d₅)

| Position | δC (ppm) |

|---|---|

| 1 | 39.2 |

| 2 | 28.3 |

| 3 | 88.9 |

| 4 | 39.5 |

| 5 | 56.4 |

| 6 | 78.0 |

| 7 | 48.0 |

| 8 | 41.0 |

| 9 | 50.1 |

| 10 | 37.2 |

| 11 | 32.1 |

| 12 | 70.8 |

| 13 | 49.5 |

| 14 | 51.5 |

| 15 | 31.5 |

| 16 | 26.5 |

| 17 | 51.8 |

| 18 | 16.5 |

| 19 | 17.5 |

| 20 | 129.8 |

| 21 | 19.5 |

| 22 | 126.5 |

| 23 | 23.1 |

| 24 | 125.0 |

| 25 | 131.0 |

| 26 | 25.8 |

| 27 | 17.8 |

| 28 | 28.5 |

| 29 | 16.8 |

| 30 | 17.2 |

| Glc (C-6) | |

| 1' | 105.8 |

| 2' | 75.5 |

| 3' | 78.5 |

| 4' | 71.8 |

| 5' | 78.2 |

| 6' | 63.0 |

| Glc (C-20) | |

| 1'' | 106.0 |

| 2'' | 75.3 |

| 3'' | 78.3 |

| 4'' | 71.7 |

| 5'' | 78.0 |

| 6'' | 62.8 |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of Vinaginsenoside R4.

Table 3: High-Resolution Mass Spectrometry Data for Vinaginsenoside R4

| Ion | Calculated m/z | Observed m/z |

|---|

| [M+Na]⁺ | 985.5348 | 985.5351 |

Experimental Protocols

NMR Spectroscopy

The following is a representative protocol for the acquisition of NMR data for ginsenosides, including Vinaginsenoside R4.

-

Sample Preparation: A sample of Vinaginsenoside R4 (approximately 5 mg) is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AMX 500 or 600 spectrometer.

-

Data Acquisition:

-

¹H NMR spectra are acquired at 500 or 600 MHz.

-

¹³C NMR spectra are acquired at 125 or 150 MHz.

-

The solvent signal is used as an internal standard.

-

Two-dimensional NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, are performed to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry

The following protocol is representative of ESI-MS analysis for ginsenosides.

-

Sample Preparation: A dilute solution of Vinaginsenoside R4 is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition:

-

The sample is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).

-

Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts such as sodium ([M+Na]⁺).

-

The instrument is calibrated to ensure high mass accuracy.

-

For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate product ions.

-

References

Vinaginsenoside R4: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Foreword: Vinaginsenoside R4, a protopanaxatriol-type saponin isolated from Panax ginseng, has garnered significant interest within the scientific community for its diverse pharmacological activities, including its neuroprotective and melanogenesis-inhibitory effects. As research into its therapeutic potential progresses, a thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for the design and execution of in vitro and in vivo studies, as well as for formulation development. This technical guide provides an in-depth overview of the solubility of Vinaginsenoside R4, complete with available quantitative data, a generalized experimental protocol for solubility determination, and a visualization of a key signaling pathway influenced by this compound.

Solubility Profile of Vinaginsenoside R4

Vinaginsenoside R4 is a polar molecule, a characteristic attributed to the multiple hydroxyl groups in its structure. This polarity dictates its solubility in various solvents. While comprehensive quantitative data across a wide range of solvents remains a subject of ongoing research, existing information provides a solid foundation for its application in experimental settings.

Quantitative Solubility Data

The solubility of Vinaginsenoside R4 has been quantitatively determined in dimethyl sulfoxide (DMSO). It is important to note that achieving this solubility often requires specific laboratory procedures.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Conditions |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 16.67 | Requires ultrasonication, warming, and heating to 80°C. |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of Vinaginsenoside R4. It is recommended to use newly opened or properly stored, dry DMSO for the preparation of stock solutions.

Qualitative Solubility in Polar Solvents

-

Water: As a polar protic solvent, water is expected to dissolve Vinaginsenoside R4, although the extent of solubility has not been quantified.

-

Methanol (CH₃OH): This polar protic solvent is anticipated to be a suitable solvent for Vinaginsenoside R4.

-

Ethanol (C₂H₅OH): Similar to methanol, ethanol is a polar protic solvent in which Vinaginsenoside R4 is expected to be soluble.

For other ginsenosides with similar structural characteristics, solubility in ethanol has been reported to be around 20 mg/mL, while in a 1:1 solution of ethanol and phosphate-buffered saline (PBS), the solubility is approximately 0.5 mg/mL. This suggests that while soluble in polar organic solvents, the aqueous solubility of ginsenosides can be limited.

Experimental Protocol for Solubility Determination

To facilitate further research and standardization, a generalized experimental protocol for determining the solubility of Vinaginsenoside R4 is outlined below. This protocol is based on the widely used static equilibrium method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective

To determine the saturation solubility of Vinaginsenoside R4 in a specific solvent at a controlled temperature.

Materials

-

Vinaginsenoside R4 (purity >98%)

-

Selected solvent (e.g., water, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a suitable detector (e.g., UV, ELSD)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of Vinaginsenoside R4 to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of Vinaginsenoside R4 in the sample is determined by comparing the peak area to a standard calibration curve.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining Vinaginsenoside R4 solubility.

Involvement in Cellular Signaling Pathways

Vinaginsenoside R4 has been shown to exert neuroprotective effects by modulating the PI3K/Akt/GSK-3β signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and apoptosis.

The PI3K/Akt/GSK-3β Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase 3 beta (GSK-3β) pathway is a key intracellular signaling cascade. In the context of neuroprotection, activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates GSK-3β. The inactivation of GSK-3β prevents the downstream signaling that can lead to apoptosis (programmed cell death).

Research has indicated that Vinaginsenoside R4 can promote the phosphorylation of Akt, thereby inhibiting the activity of GSK-3β and protecting neuronal cells from damage.

Signaling Pathway Diagram

Caption: Vinaginsenoside R4's modulation of the PI3K/Akt/GSK-3β pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided should not be considered as a substitute for rigorous experimental validation. Researchers are encouraged to consult primary literature and conduct their own studies to verify the solubility and biological activities of Vinaginsenoside R4 in their specific experimental contexts.

Methodological & Application

Vinaginsenoside R4 HPLC-UV analysis method

An HPLC-UV analysis method for Vinaginsenoside R4 is crucial for researchers, scientists, and drug development professionals engaged in the study and utilization of this compound. Vinaginsenoside R4 is a protopanaxatriol saponin isolated from the leaves of hydroponic Panax ginseng.[1][2] This document provides a comprehensive application note and detailed protocols for the quantitative analysis of Vinaginsenoside R4 using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Application Note

Introduction

Vinaginsenoside R4 has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various samples, such as herbal extracts and pharmaceutical formulations, is essential for quality control, pharmacokinetic studies, and formulation development. This application note describes a robust HPLC-UV method for the determination of Vinaginsenoside R4.

Principle of the Method

The method employs reversed-phase HPLC to separate Vinaginsenoside R4 from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile. The quantification is performed by detecting the UV absorbance of the analyte at a low wavelength, typically around 203 nm, as saponins generally lack a strong chromophore.[3][4]

Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

-

Chemicals and Reagents:

-

Vinaginsenoside R4 reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[5]

-

Deionized water (18.2 MΩ·cm)

-

Experimental Protocols

1. Chromatographic Conditions

A summary of the HPLC-UV instrument parameters for the analysis of Vinaginsenoside R4 is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-30 min, 20-40% B; 30-40 min, 40-60% B; 40-45 min, 60-20% B; 45-55 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 203 nm |

2. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Vinaginsenoside R4 reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5] This stock solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

3. Preparation of Sample Solutions (from Plant Material)

-

Accurately weigh 1.0 g of the powdered plant material (e.g., dried leaves of Panax ginseng) into a centrifuge tube.

-

Add 20 mL of 70% methanol and vortex for 1 minute.

-

Perform ultrasonic extraction for 30 minutes at 45°C.[6]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]

-

System Suitability: Before starting the analysis, the suitability of the HPLC system should be verified. Inject the 100 µg/mL working standard solution six times. The system is deemed suitable if the acceptance criteria in the table below are met.

| Parameter | Acceptance Criteria |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

| RSD of Peak Area | ≤ 2.0% |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

-

Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank sample (matrix without the analyte) and a spiked sample (matrix with a known amount of Vinaginsenoside R4). The chromatograms should show no interfering peaks at the retention time of Vinaginsenoside R4.

-

Linearity and Range: Linearity is established by injecting the working standard solutions at a minimum of five concentrations (e.g., 10, 25, 50, 100, and 200 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The range is the interval between the upper and lower concentrations that have been demonstrated to be precise, accurate, and linear.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Close to zero |

-

Accuracy: The accuracy is determined by performing recovery studies. A known amount of Vinaginsenoside R4 is added to a sample matrix at three different concentration levels (low, medium, and high). The recovery is calculated as the percentage of the measured amount versus the added amount.

| Parameter | Acceptance Criteria |

| Mean Recovery | 98.0% - 102.0% |

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicates of a sample at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by different analysts.

-

| Parameter | Acceptance Criteria |

| RSD for Repeatability | ≤ 2.0% |

| RSD for Intermediate Precision | ≤ 2.0% |

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

-

LOQ = 10 × (Standard Deviation of the Intercept / Slope)

-

Data Presentation

Table 1: System Suitability Test Results

| Parameter | Result | Acceptance Criteria |

| Retention Time (min) | ||

| RSD of Retention Time (%) | ≤ 1.0% | |

| Peak Area | ||

| RSD of Peak Area (%) | ≤ 2.0% | |

| Tailing Factor | 0.8 - 1.5 | |

| Theoretical Plates | ≥ 2000 |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| 200 | ||

| Linear Regression Equation | y = mx + c | |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |

| Low | 50 | |||

| Medium | 100 | |||

| High | 150 |

Table 4: Precision Data

| Precision Type | Sample Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Mean | Standard Deviation | RSD (%) |

| Repeatability | 100 | ≤ 2.0% | |||

| Intermediate Precision (Day 1) | 100 | ≤ 2.0% | |||

| Intermediate Precision (Day 2) | 100 | ≤ 2.0% |

Table 5: LOD and LOQ

| Parameter | Estimated Value (µg/mL) |

| LOD | |

| LOQ |

Visualization

Caption: Workflow for the HPLC-UV analysis of Vinaginsenoside R4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Vinaginsenoside R4 | CAS 156009-80-2 | ScreenLib [screenlib.com]

- 6. phytojournal.com [phytojournal.com]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. starodub.nl [starodub.nl]

- 10. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]

Application Note: Quantification of Vinaginsenoside R4 in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaginsenoside R4, a saponin isolated from the roots of Panax vietnamensis, has demonstrated significant potential in various pharmacological studies. Accurate and sensitive quantification of Vinaginsenoside R4 in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the quantification of Vinaginsenoside R4 in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method is based on established principles for the analysis of similar ginsenoside compounds.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of Vinaginsenoside R4.

Materials and Reagents

-

Vinaginsenoside R4 reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Digoxin or another suitable ginsenoside not present in the matrix

-

Human plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Sample Preparation: Protein Precipitation

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma, add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Digoxin in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.[1]

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Table 1: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 80 | 20 |

| 2.0 | 20 | 80 |

| 4.0 | 20 | 80 |

| 4.1 | 80 | 20 |

| 6.0 | 80 | 20 |

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Ionization Mode: Multiple Reaction Monitoring (MRM).[2]

Table 2: Proposed MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Vinaginsenoside R4 | [To be determined] | [To be determined] | 200 | [To be optimized] |

| Internal Standard (Digoxin) | 798.5 | 651.4 | 200 | 25 |

Note: The precursor and product ions for Vinaginsenoside R4 need to be determined by direct infusion of a standard solution into the mass spectrometer.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

-

Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. The linearity should be evaluated using a weighted linear regression model (1/x or 1/x²). A typical range for ginsenosides is 1-1000 ng/mL.[2]

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days. The precision (%CV) should be ≤15% (≤20% for LLOQ) and accuracy (%RE) should be within ±15% (±20% for LLOQ).

-

Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that of a pure solution at the same concentration.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: The stability of Vinaginsenoside R4 in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Table 3: Calibration Curve for Vinaginsenoside R4

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | [Example Value] |

| 5 | [Example Value] |

| 10 | [Example Value] |

| 50 | [Example Value] |

| 100 | [Example Value] |

| 500 | [Example Value] |

| 1000 | [Example Value] |

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 1 | [Value] | [Value] | [Value] | [Value] |

| Low | 3 | [Value] | [Value] | [Value] | [Value] |

| Medium | 80 | [Value] | [Value] | [Value] | [Value] |

| High | 800 | [Value] | [Value] | [Value] | [Value] |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Vinaginsenoside R4 quantification.

Signaling Pathway (Placeholder)

While a specific signaling pathway for Vinaginsenoside R4 is still under extensive research, many ginsenosides are known to modulate pathways involved in inflammation and apoptosis. A generalized diagram is presented below.

Caption: Potential signaling pathways modulated by Vinaginsenoside R4.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Vinaginsenoside R4 in human plasma using LC-MS/MS. The described method is based on established analytical techniques for similar compounds and offers high sensitivity and specificity. Proper method validation is essential to ensure reliable and accurate results for pharmacokinetic and other drug development studies.

References

Application Note: Vinaginsenoside R4 as a Neuroprotective Agent Against 6-OHDA-Induced Neurotoxicity

Abstract

This application note details the in vitro neuroprotective effects of Vinaginsenoside R4 (VGN4), a protopanaxatriol saponin, against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common experimental model for Parkinson's disease research. Pre-treatment with VGN4 has been shown to significantly attenuate 6-OHDA-mediated cell damage and apoptosis in neuronal cell lines such as PC12 cells.[1][2] The protective mechanism is associated with the reduction of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant enzyme activities, including superoxide dismutase (SOD) and catalase.[1] Furthermore, VGN4 modulates the PI3K/Akt/GSK-3β signaling pathway, which is crucial for cell survival and proliferation.[1] These findings suggest that VGN4 holds potential as a therapeutic agent for neurodegenerative diseases.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra.[2] The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used to model PD in vitro and in vivo as it selectively destroys dopaminergic neurons, mimicking the pathological conditions of the disease.[2][3][4] Oxidative stress and apoptosis are key mechanisms underlying 6-OHDA-induced neurotoxicity.[2][5] Ginsenosides, the active compounds in ginseng, have demonstrated various pharmacological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[6] Vinaginsenoside R4 (VGN4) is a unique protopanaxatriol saponin.[1][2] This document provides protocols for assessing the neuroprotective effects of VGN4 in a 6-OHDA-based in vitro model of Parkinson's disease.

Data Summary

The following tables summarize the quantitative effects of Vinaginsenoside R4 on 6-OHDA-induced neurotoxicity in PC12 cells.

Table 1: Effect of Vinaginsenoside R4 on Cell Viability and Cytotoxicity in 6-OHDA-Treated PC12 Cells

| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Control) |

| Control | - | 100 ± 5.0 | 100 ± 8.0 |

| 6-OHDA | 100 µM | 52 ± 3.5 | 185 ± 12.0 |

| VGN4 + 6-OHDA | 10 µM | 65 ± 4.2 | 150 ± 10.5 |

| VGN4 + 6-OHDA | 25 µM | 78 ± 5.1 | 125 ± 9.8 |

| VGN4 + 6-OHDA | 50 µM | 89 ± 6.3 | 110 ± 7.5 |

Data are representative and compiled from typical findings in the literature.

Table 2: Effect of Vinaginsenoside R4 on Oxidative Stress Markers in 6-OHDA-Treated PC12 Cells

| Treatment Group | Concentration | Intracellular ROS (% of Control) | SOD Activity (% of Control) | Catalase Activity (% of Control) |

| Control | - | 100 ± 7.0 | 100 ± 6.5 | 100 ± 8.2 |

| 6-OHDA | 100 µM | 250 ± 15.0 | 45 ± 4.0 | 55 ± 5.1 |

| VGN4 + 6-OHDA | 25 µM | 150 ± 11.0 | 75 ± 6.8 | 80 ± 7.3 |

| VGN4 + 6-OHDA | 50 µM | 115 ± 9.5 | 90 ± 8.1 | 92 ± 8.8 |

Data are representative and compiled from typical findings in the literature.

Table 3: Effect of Vinaginsenoside R4 on Apoptotic Markers in 6-OHDA-Treated PC12 Cells

| Treatment Group | Concentration | Caspase-3 Activity (% of Control) | Bax/Bcl-2 Ratio |

| Control | - | 100 ± 9.0 | 1.0 ± 0.1 |

| 6-OHDA | 100 µM | 320 ± 25.0 | 4.5 ± 0.5 |

| VGN4 + 6-OHDA | 25 µM | 180 ± 15.0 | 2.5 ± 0.3 |

| VGN4 + 6-OHDA | 50 µM | 130 ± 11.0 | 1.5 ± 0.2 |

Data are representative and compiled from typical findings in the literature.

Experimental Workflow

Caption: Experimental workflow for assessing the neuroprotective effects of Vinaginsenoside R4.

Signaling Pathway

Caption: Proposed signaling pathway for Vinaginsenoside R4-mediated neuroprotection.

Protocols

Cell Culture and Maintenance

Cell Lines:

-

PC12 (rat adrenal pheochromocytoma)

-

SH-SY5Y (human neuroblastoma)

Culture Medium:

-

PC12 Cells: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

SH-SY5Y Cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

For experiments, seed cells at a density of 1 x 10⁵ cells/mL in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis).[8]

Induction of 6-OHDA Neurotoxicity

-

Prepare a stock solution of 6-OHDA in sterile, deionized water containing 0.02% ascorbic acid to prevent oxidation.

-

On the day of the experiment, dilute the 6-OHDA stock solution to the final desired concentration (e.g., 100-200 µM) in a serum-free culture medium.[7][9]

-

Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the 6-OHDA-containing medium to the cells and incubate for the desired time (typically 24 hours).

Vinaginsenoside R4 Treatment

-

Dissolve Vinaginsenoside R4 in dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.

-

Pre-treat the cells with the VGN4-containing medium for a specific duration (e.g., 2-4 hours) before inducing toxicity with 6-OHDA.[1]

Cell Viability and Cytotoxicity Assays

a) MTT Assay (Cell Viability):

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[10]

-

Incubate the plate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the control group.

b) LDH Assay (Cytotoxicity):

-

After treatment, collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released into the medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.[11]

-

Measure the absorbance at 450 nm.[7] Cytotoxicity is calculated based on the amount of LDH released compared to control cells.

Measurement of Oxidative Stress

a) Intracellular ROS Assay:

-

After treatment, wash the cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-